2-(Cyclohexyloxy)pyridin-4-amine
Overview
Description
2-(Cyclohexyloxy)pyridin-4-amine is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a cyclohexyloxy group attached to the second position of the pyridine ring and an amine group at the fourth position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that pyrimidinamines, a class of compounds to which 2-(cyclohexyloxy)pyridin-4-amine may belong, have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidinamines are known to affect the mitochondrial electron transport chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclohexanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of 2-(Cyclohexyloxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the fourth position can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the electrophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclohexyloxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexyloxy)pyridine: Lacks the amine group at the fourth position, resulting in different chemical and biological properties.
4-Amino-2-(methoxy)pyridine: Contains a methoxy group instead of a cyclohexyloxy group, leading to variations in reactivity and applications.
2-(Cyclohexyloxy)aniline: Aniline derivative with a cyclohexyloxy group, differing in the position of the amine group.
Uniqueness
2-(Cyclohexyloxy)pyridin-4-amine is unique due to the presence of both the cyclohexyloxy and amine groups on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-cyclohexyloxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZSCCXVZJNYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248075-07-1 | |
Record name | 2-(cyclohexyloxy)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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